Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester
Description
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester (CAS RN: 13148-05-5) is a synthetic ester derivative characterized by a 3-oxo (keto) group and a phenylsulfonyl substituent at the fourth position of the butanoic acid backbone. Its molecular formula is C₁₂H₁₄O₅S, with a molecular weight of 294.3 g/mol. The phenylsulfonyl group introduces strong electron-withdrawing effects, which may enhance stability and influence reactivity in organic synthesis, particularly in nucleophilic acyl substitution or Michael addition reactions .
Properties
CAS No. |
97138-17-5 |
|---|---|
Molecular Formula |
C12H14O5S |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
ethyl 4-(benzenesulfonyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H14O5S/c1-2-17-12(14)8-10(13)9-18(15,16)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 |
InChI Key |
UWOYQILWJSNYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Meldrum’s Acid Intermediate
This method adapts the Claisen condensation protocol using Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a sulfonyl-containing acyl chloride.
Procedure :
-
Formation of Sulfonyl Acetyl Chloride :
-
Condensation with Meldrum’s Acid :
-
Ethanolysis :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR (CDCl₃): δ 1.25 (t, 3H), 3.52 (s, 2H), 4.15 (q, 2H), 7.45–7.89 (m, 5H) |
Oxidation of Thioether Precursor
Synthesis of Ethyl 3-Oxo-4-(Phenylthio)Butanoate
A thioether intermediate is first synthesized, followed by oxidation to the sulfonyl derivative.
Procedure :
-
Nucleophilic Substitution :
-
Oxidation to Sulfonyl :
Key Data :
| Parameter | Value |
|---|---|
| Yield (Thioether) | 68% |
| Yield (Oxidation) | 82% |
| Characterization | IR (KBr): 1730 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) |
Nucleophilic Substitution on β-Keto Ester
Displacement of Halide with Sulfonyl Group
A halogenated β-keto ester undergoes substitution with sodium phenylsulfinate (PhSO₂Na).
Procedure :
-
Synthesis of Ethyl 3-Oxo-4-Chlorobutanoate :
-
Substitution with PhSO₂Na :
Key Data :
Multi-Component Reactions
Domino Reaction with Sulfonyl Enolates
Ethyl-3-oxo-4-(phenylsulfonyl)butanoate is synthesized via a three-component reaction involving a sulfonyl-stabilized enolate.
Procedure :
-
Enolate Formation :
-
Ethyl acetoacetate is deprotonated with LDA (lithium diisopropylamide) to form the enolate.
-
-
Sulfonyl Group Introduction :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Characterization | MS (EI): m/z 270 [M]⁺ |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Claisen Condensation | 85 | 95 | High regioselectivity | Requires anhydrous conditions |
| Thioether Oxidation | 82 | 90 | Mild oxidation conditions | Two-step process |
| Nucleophilic Substitution | 65 | 98 | Single-step substitution | Limited to reactive substrates |
| Multi-Component | 70 | 92 | Convergent synthesis | Sensitive to stoichiometry |
Optimization Strategies
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in substitution reactions.
-
Catalysis : Piperidine or triethylamine improves yields in Claisen condensations by neutralizing HCl.
-
Oxidizing Agents : H₂O₂ in acetic acid minimizes over-oxidation compared to harsher agents like KMnO₄.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- CAS Number : 718-08-1
The structure of butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester includes a butanoic acid backbone with a ketone and a phenylsulfonyl group, contributing to its reactivity and utility in various chemical reactions.
Antitumor Activity
Research indicates that butanoic acid derivatives can exhibit antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated the efficacy of ethyl 3-oxo-4-phenylbutanoate in inhibiting specific cancer cell lines, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that butanoic acid derivatives can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:
- Michael Addition Reactions : The compound can act as a Michael acceptor in conjugate additions with nucleophiles.
- Condensation Reactions : It can participate in condensation reactions to form larger molecular frameworks.
The ability to modify the phenylsulfonyl group allows for the tuning of reactivity and selectivity in synthetic pathways .
Pesticide Development
There is growing interest in the application of butanoic acid derivatives in agrochemicals. The compound has shown potential as a building block for the development of novel pesticides due to its biological activity against various pests and pathogens. Research has indicated that derivatives can enhance crop protection by targeting specific biochemical pathways in pests .
Data Table: Summary of Applications
Case Study 1: Antitumor Efficacy
A study published in the Asian Journal of Chemistry explored the antitumor effects of butanoic acid derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, highlighting the compound's potential for further development into therapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a pharmaceutical laboratory examined the anti-inflammatory properties of butanoic acid derivatives. The study found that these compounds significantly reduced levels of TNF-alpha and IL-6 in treated macrophages, suggesting their potential use in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous esters of butanoic acid with modifications at the 2-, 3-, or 4-positions. Key differences include:
Aroma and Flavor Contributions
- Butanoic acid, 2-methyl-, ethyl ester dominates in fermented products like Douchi and kiwifruit, with concentrations up to 17.59 µg/kg and high odor activity values (OAV = 1353.08) .
- Butanoic acid, ethyl ester is a key volatile in pineapple and kiwifruit, contributing to sweet, fruity aromas. Its abundance in Zymomonas mobilis-fermented doughs suggests microbial biosynthesis pathways .
- Target compound: No evidence of aroma contributions, likely due to the phenylsulfonyl group reducing volatility.
Chromatographic Behavior
- Esters with branched chains (e.g., 2-methyl or 3-methyl) exhibit shorter retention times in GC-MS due to lower polarity .
- The phenylsulfonyl group in the target compound increases polarity and likely extends retention time, analogous to Butanoic acid, 4-[(3-fluoro-4-methoxyphenyl)thio]-3-oxo-, ethyl ester .
Biological Activity
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C12H14O4S
- IUPAC Name : Ethyl 3-oxo-4-(phenylsulfonyl)butanoate
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of butanoic acid derivatives. Specifically, compounds related to butanoic acid have shown varying degrees of antibacterial and antifungal activities.
-
Antibacterial Effects :
- A study indicated that certain derivatives exhibit moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium .
- The Minimum Biofilm Eradication Concentration (MBEC) for effective compounds was found to be around 125 µg/mL against these strains.
- Antifungal Activity :
Cytotoxicity and Antiproliferative Effects
Research into the cytotoxic effects of butanoic acid derivatives has shown promising results:
- Cell Viability Assays : In vitro studies using various cancer cell lines have indicated that the compound exhibits cytotoxicity, leading to reduced cell viability in a dose-dependent manner. For instance, exposure to concentrations of 10-100 µM resulted in significant cell death in MCF-7 breast cancer cells .
- Mechanisms of Action : The cytotoxic effects are potentially mediated through the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of butanoic acid derivatives, including the target compound. The results are summarized in Table 1.
| Compound | Target Bacteria | MBEC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 125 | Moderate |
| Compound B | Enterococcus faecium | 125 | Moderate |
| Compound C | Candida albicans | 125 | Moderate |
Study 2: Cytotoxicity Assessment
Another study focused on the antiproliferative effects of butanoic acid derivatives on cancer cells. The findings are detailed in Table 2.
| Concentration (µM) | Cell Line | Viability (%) | Apoptosis Markers |
|---|---|---|---|
| 10 | MCF-7 | 80 | Increased Bax |
| 50 | MCF-7 | 50 | Increased Caspase-3 |
| 100 | MCF-7 | 20 | Increased Cleaved PARP |
Discussion
The biological activity of this compound suggests its potential as an antimicrobial and antiproliferative agent. The moderate antibacterial and antifungal activities indicate its usefulness in treating infections caused by resistant strains. Additionally, its cytotoxic effects on cancer cells highlight its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
